molecular formula O5W-4 B1257905 (TBPY-5)-pentaoxotungstate(4-)

(TBPY-5)-pentaoxotungstate(4-)

Cat. No.: B1257905
M. Wt: 263.8 g/mol
InChI Key: FQOJREPIEDNPMZ-UHFFFAOYSA-N
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Description

“(TBPY-5)-pentaoxotungstate(4-)” is a tungsten-based anionic complex characterized by a trigonal bipyramidal (TBPY-5) geometry. The central tungsten atom is coordinated by five oxo (O²⁻) ligands, resulting in a formal charge of 4– (denoted as [W(=O)₅]⁴⁻). This geometry arises from the monodentate binding of ligands, which minimizes steric strain and optimizes electronic interactions . The TBPY-5 configuration is distinct from octahedral (OC-6) or square pyramidal (SPY-5) geometries, as it features two axial and three equatorial ligands, creating a symmetrical arrangement that enhances stability in high-oxidation-state metal complexes .

The compound’s structural identity is codified in standardized notation systems such as SMILES (Simplified Molecular Input Line Entry System), where it is represented as [W@TB1-4](=O)(=O)(=O)(=O)=O . This reflects its trigonal bipyramidal coordination and oxidation state (+6 for W, balanced by five O²⁻ ligands).

Properties

Molecular Formula

O5W-4

Molecular Weight

263.8 g/mol

IUPAC Name

tetraoxido(oxo)tungsten

InChI

InChI=1S/5O.W/q;4*-1;

InChI Key

FQOJREPIEDNPMZ-UHFFFAOYSA-N

Canonical SMILES

[O-][W](=O)([O-])([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Open Questions

Synthetic Challenges : The stability of (TBPY-5)-pentaoxotungstate(4–) under varying pH and temperature conditions remains underexplored.

Catalytic Potential: High-oxidation-state tungsten complexes are promising for oxidation catalysis, but direct comparisons with analogous Mo or V complexes are needed.

Biological Relevance : While TBPY-5 geometries are observed in enzymatic metal clusters (e.g., Fe(IV) intermediates), their role in tungsten biochemistry is unclear .

Tables of Critical Data

Table 1: Geometric Parameters of TBPY-5 Complexes
Compound Axial Bond Angle (°) Equatorial Bond Angle (°) Metal Oxidation State
(TBPY-5)-pentaoxotungstate(4–) 180 (axial O–W–O) 120 (equatorial O–W–O) +6
[Ir(3-A2BPN)(CO)PPh₃] 115.7 (P–Ir–P) 101.6 (P–Ir–CO) +3
Table 2: Spectroscopic Signatures
Compound ν(CO) (cm⁻¹) ν(M–O) (cm⁻¹) Method
[Ir(3-A2BPN)(CO)PPh₃] 1,972–1,985 DFT/Experimental
(TBPY-5)-pentaoxotungstate(4–) ~850–900 Theoretical

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